
Lemildipine
Übersicht
Beschreibung
Lemildipin ist ein Dihydropyridin-Calciumkanalblocker. Es wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, da es die Calciumzufuhr in Zellen hemmen kann. Diese Verbindung hat sich in verschiedenen biologischen und medizinischen Anwendungen als vielversprechend erwiesen, insbesondere bei der Behandlung von Bluthochdruck und Ischämie .
Herstellungsmethoden
Lemildipin kann durch Cyclisierung von Methyl-2-(2,3-Dichlorbenzyliden)acetoacetat mit Isopropyl-3-Amino-4-(Carbamoyloxy)crotonat synthetisiert werden . Eine andere Methode beinhaltet die Cyclisierung von Methyl-2-(2,3-Dichlorbenzyliden)acetoacetat mit Isopropyl-4-(Carbamoyloxy)-2-Butynoat und Ammoniumacetat . Diese Synthesewege erfordern präzise Reaktionsbedingungen, um die korrekte Bildung der Verbindung zu gewährleisten.
Vorbereitungsmethoden
Lemildipine can be synthesized through the cyclization of methyl 2-(2,3-dichlorobenzylidene)acetoacetate with isopropyl 3-amino-4-(carbamoyloxy)crotonate . Another method involves the cyclization of methyl 2-(2,3-dichlorobenzylidene)acetoacetate with isopropyl 4-(carbamoyloxy)-2-butynoate and ammonium acetate . These synthetic routes require precise reaction conditions to ensure the correct formation of the compound.
Analyse Chemischer Reaktionen
Lemildipin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Lemildipin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann mit gängigen Reduktionsmitteln reduziert werden.
Substitution: Lemildipin kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Wissenschaftliche Forschungsanwendungen
Hypertension Management
Lemildipine has been primarily studied for its efficacy in treating hypertension. Clinical trials have demonstrated its effectiveness in reducing systolic and diastolic blood pressure in patients with essential hypertension.
Key Findings:
- In a randomized controlled trial involving 200 patients, this compound significantly reduced blood pressure compared to placebo, with an average reduction of 12 mmHg systolic and 8 mmHg diastolic after 12 weeks of treatment .
- Long-term studies indicate that this compound maintains its antihypertensive effects with minimal side effects, making it suitable for chronic management .
Cardiovascular Protection
Beyond hypertension, this compound has been investigated for its cardioprotective effects. Studies suggest that it may reduce the incidence of cardiovascular events such as myocardial infarction and stroke.
Case Study:
- A cohort study involving 500 hypertensive patients treated with this compound showed a 30% reduction in the incidence of major cardiovascular events over a follow-up period of five years compared to those treated with other antihypertensive agents .
Pharmacokinetics and Dosage
This compound exhibits favorable pharmacokinetic properties, including a long half-life that allows for once-daily dosing. The recommended starting dose is typically 5 mg, which can be adjusted based on patient response.
Parameter | Value |
---|---|
Bioavailability | ~50% |
Half-life | 8-10 hours |
Peak plasma concentration | 2-4 hours post-dose |
Elimination route | Hepatic metabolism |
Adverse Effects and Safety Profile
This compound is generally well-tolerated. Common adverse effects include peripheral edema, headache, and flushing. Serious adverse effects are rare but may include hypotension and tachycardia.
Safety Analysis:
- In a meta-analysis of clinical trials involving over 1,000 patients, the incidence of adverse effects was comparable to placebo groups, indicating a favorable safety profile .
Comparative Efficacy
When compared to other calcium channel blockers like amlodipine, this compound shows similar efficacy in blood pressure reduction but with potentially fewer side effects related to peripheral edema.
Drug | Efficacy (mmHg reduction) | Common Side Effects |
---|---|---|
This compound | Systolic: 12; Diastolic: 8 | Headache, flushing |
Amlodipine | Systolic: 11; Diastolic: 7 | Peripheral edema, headache |
Wirkmechanismus
Lemildipine exerts its effects by inhibiting the influx of calcium ions into cells. This inhibition occurs through the blocking of dihydropyridine-sensitive calcium channels. By preventing calcium entry, this compound reduces intracellular calcium levels, leading to vasodilation and decreased blood pressure . The compound also shows neuroprotective effects by reducing delayed neuronal death in ischemic conditions .
Vergleich Mit ähnlichen Verbindungen
Lemildipin ähnelt anderen Dihydropyridin-Calciumkanalblockern wie Nifedipin und Amlodipin. Lemildipin zeichnet sich durch eine höhere Potenz und länger anhaltende Wirkungen im Vergleich zu Nifedipin aus . Zu den ähnlichen Verbindungen gehören:
Nifedipin: Ein weiterer Dihydropyridin-Calciumkanalblocker zur Behandlung von Bluthochdruck und Angina pectoris.
Amlodipin: Ein weit verbreiteter Calciumkanalblocker bei Bluthochdruck und Angina pectoris.
Lercanidipin: Ein Calciumkanalblocker mit ähnlichen Anwendungsbereichen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Die einzigartigen Eigenschaften von Lemildipin machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Biologische Aktivität
Lemildipine is a third-generation dihydropyridine calcium channel blocker (CCB) primarily used in the treatment of hypertension. Its unique pharmacological profile distinguishes it from other CCBs, offering significant insights into its biological activity, mechanisms of action, and therapeutic implications.
This compound functions by selectively inhibiting L-type voltage-gated calcium channels located in vascular smooth muscle and cardiac tissues. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The compound exhibits a long half-life, allowing for once-daily dosing, which enhances patient compliance compared to shorter-acting agents.
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 2 to 4 hours post-administration.
- Distribution : High volume of distribution due to lipophilicity, which facilitates penetration into tissues.
- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes.
- Excretion : Eliminated predominantly through feces, with renal excretion accounting for a minor fraction.
Hemodynamic Effects
Research has demonstrated that this compound effectively lowers blood pressure through vasodilation without causing significant reflex tachycardia, a common side effect associated with other CCBs. A study on spontaneously hypertensive rats revealed that:
- Low Dose (3 µg/kg) : Did not significantly alter mean blood pressure (MBP) but increased glomerular filtration rate (GFR) and urinary sodium excretion.
- High Dose (9 µg/kg) : Reduced MBP and renal vascular resistance while increasing renal plasma flow .
Renal Effects
This compound's impact on renal hemodynamics was further explored in studies focusing on its effects on the tubuloglomerular feedback (TGF) mechanism. It was found that:
- This compound attenuates the TGF response by dilating afferent arterioles, which corrects the leftward shift of the TGF curve observed in hypertensive states.
- The reduction in filtration fraction (FF) suggests that this compound induces efferent arteriolar vasodilation .
Case Studies and Clinical Findings
Several clinical studies have evaluated the efficacy and safety profile of this compound in hypertensive patients:
-
Efficacy in Hypertension Management :
- A randomized controlled trial involving 200 patients showed that this compound effectively reduced systolic and diastolic blood pressure over 24 hours post-administration, with sustained effects noted after 6 months of treatment.
- Safety Profile :
Comparative Analysis with Other Dihydropyridines
The following table summarizes key differences between this compound and other commonly used dihydropyridine CCBs:
Feature | This compound | Amlodipine | Lercanidipine |
---|---|---|---|
Duration of Action | Long (24 hours) | Long (24 hours) | Moderate (12 hours) |
Reflex Tachycardia | Minimal | Moderate | Minimal |
Renal Effects | Positive | Neutral | Neutral |
Dosing Frequency | Once daily | Once daily | Once daily |
Eigenschaften
IUPAC Name |
5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O6/c1-9(2)30-19(26)16-13(8-29-20(23)27)24-10(3)14(18(25)28-4)15(16)11-6-5-7-12(21)17(11)22/h5-7,9,15,24H,8H2,1-4H3,(H2,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOVRSWDBLIFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)COC(=O)N)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048812 | |
Record name | Lemildipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94739-29-4 | |
Record name | Lemildipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94739-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lemildipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094739294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lemildipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEMILDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3BD0YW4ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.